molecular formula C18H17FN2O3 B430232 3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 355134-72-4

3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B430232
CAS RN: 355134-72-4
M. Wt: 328.3g/mol
InChI Key: RTEBIUREGBSOSG-UHFFFAOYSA-N
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Description

The compound “3-[(4-Fluorobenzyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidines can be achieved through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The ring is saturated and has sp3 hybridization . The compound also contains a fluorobenzyl group and a methoxyphenyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound can be diverse, depending on the reaction conditions and the other reactants involved. For instance, the compound can undergo C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .

Scientific Research Applications

Synthesis and Structural Analysis

  • Three-Component Spiro Heterocyclization: This compound is used in the synthesis of spiro[diindeno[1,2-b:2′,1′-e]pyridine-11,3′-pyrroles], indicating its role in creating structurally complex and potentially biologically active molecules. The molecular and crystal structures of a derivative were analyzed via X-ray, showcasing its utility in structural chemistry (Antonov, Dmitriev, & Maslivets, 2019).

Medicinal Chemistry and Drug Development

  • Anticancer Activity: A derivative of this compound showed significant anticancer activity against various murine tumors, suggesting its potential as a lead compound in anticancer drug development. The study focused on its effects when co-administered with other anticancer drugs (Ambaye, Indap, & Naik, 2004).

Chemical Synthesis and Characterization

  • Novel Synthetic Methods: Research indicates that this compound can be involved in the novel synthesis of complex organic molecules like 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting its role in expanding the repertoire of synthetic organic chemistry (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
  • Synthesis of Dipeptide Analogues: It is used in the synthesis of dipeptide analogues, with studies indicating its utility in producing compounds with potentially interesting biological activities (Hosseini, Kringelum, Murray, & Tønder, 2006).

Future Directions

The future directions in the research and development of this compound could involve exploring its potential applications in the treatment of human diseases, given the wide use of pyrrolidine derivatives in medicinal chemistry . Further studies could also investigate the influence of different substituents on the biological activity of the compound .

properties

IUPAC Name

3-[(4-fluorophenyl)methylamino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-15-8-6-14(7-9-15)21-17(22)10-16(18(21)23)20-11-12-2-4-13(19)5-3-12/h2-9,16,20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEBIUREGBSOSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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